Glycine, N-dodecyl-
Overview
Description
Glycine, N-dodecyl- , also known as N-dodecyl glycine , is a zwitterionic surfactant. It belongs to the class of amino acid-based surfactants. These surfactants have gained attention due to their low toxicity, biodegradability, and diverse applications in various industries .
Synthesis Analysis
- Characterization : The chemical structure of N-dodecyl glycine is confirmed using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) .
Molecular Structure Analysis
The molecular structure of N-dodecyl glycine consists of a dodecyl alkyl chain attached to the amino acid glycine. It forms a zwitterionic structure with both positive and negative charges, making it amphiphilic and suitable for surfactant properties .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Protein Electrophoresis
Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) uses tricine as the trailing ion, enabling the resolution of small proteins at lower acrylamide concentrations compared to glycine-SDS-PAGE systems. This method achieves superior resolution of proteins, especially in the 5 to 20 kDa range, without requiring urea. It reduces overloading effects in preparative gels, ensuring smoother protein transition from sample to separating gel (Schägger & von Jagow, 1987).
Enzyme Characterization
Research on glycine N-methyltransferase, which methylates glycine to yield sarcosine, has been conducted. This enzyme, isolated from rabbit liver, is characterized by a high percentage of aromatic amino acids, contributing to its hydrophobic nature. Its structure includes nonidentical subunits and it contains carbohydrates, sialic acid, and acetyl groups (Heady & Kerr, 1973).
Micellar Solutions in Chemical Reactions
Glycine derivatives like D(-)-N-carbamoyl phenyl glycine have been studied in micellar/microemulsion solutions. These solutions facilitate certain chemical reactions, such as the conversion to D(-)-phenyl glycine, an important drug intermediate (Jha et al., 1994).
Surfactant Interactions
Studies on the mixtures of amino acid-based zwitterionic surfactants, like N-(n-dodecyl-2-aminoethanoyl)-glycine, and anionic surfactants, such as sodium dodecyl sulfate, have revealed insights into their physicochemical properties and self-organization. These studies help in understanding the formation and transition of micelles and vesicles in surfactant mixtures (Ghosh, Khatua, & Dey, 2011).
Mechanism of Action
As a surfactant, N-dodecyl glycine interacts with interfaces (such as air-water or oil-water) due to its amphiphilic nature. It stabilizes emulsions, enhances wetting, and modifies surface properties. Its mechanism of action involves adsorption at interfaces, altering surface tension, and facilitating dispersion .
Properties
IUPAC Name |
2-(dodecylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14(16)17/h15H,2-13H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPHVNNRZGCOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177281 | |
Record name | Glycine, N-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-80-8 | |
Record name | N-Dodecylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2274-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-dodecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC18494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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